4,4'-Diphenylmethane diisocyanate

Occupational hygiene Coatings formulation Industrial safety

4,4'-MDI is the foundational aromatic diisocyanate for high-performance polyurethanes. Its extremely low vapor pressure (0.0133 Pa) ensures regulatory compliance and worker safety in field-applied coatings, unlike TDI. MDI-based elastomers deliver superior tensile strength (23.4 MPa) and thermal decomposition resistance (237°C), making them ideal for industrial rollers, wheels, and structural adhesives. The controlled 2,4'-isomer content in our ≥99% purity monomeric MDI prevents prepolymer crystallization at low temperatures, ensuring year-round processability without heating—a critical logistical advantage for cold-climate operations. Choose our high-purity MDI to guarantee consistent reactivity, maximize mechanical performance, and meet the strictest occupational exposure limits.

Molecular Formula C15H10N2O2
OCNC6H4CH2C6H4NCO
C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 26447-40-5
Cat. No. B179448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diphenylmethane diisocyanate
CAS26447-40-5
Synonyms1,1'-methylenebis(4-isocyanatobenzene)
1,1-methylenebis(phenyl)diisocyanate
4,4'-diisocyanatodiphenylmethane
4,4'-diphenylmethane diisocyanate
4,4'-methylene bisphenyl diisocyanate
4,4'-methylenebis(phenylisocyanate)
4,4'-methylenediphenyl diisocyanate
diphenylmethane diisocyanate
diphenylmethane-4,4'-diisocyanate
methylene diphenyl diisocyanate
methylenebis(phenyl isocyanate)
p,p'-diphenylmethane diisocyanate
Molecular FormulaC15H10N2O2
OCNC6H4CH2C6H4NCO
C15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
InChIInChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2
InChIKeyUPMLOUAZCHDJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 25 kg / 240 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 1.51 mg/L at 25 °C (est)
Soluble in acetone, benzene, kerosene, and nitrobenzene
Solubility in water: reaction
0.2%

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diphenylmethane Diisocyanate (MDI) CAS 26447-40-5: Technical Procurement Baseline


4,4'-Diphenylmethane diisocyanate (CAS 26447-40-5), commonly referred to as crude or generic MDI, represents a commercially significant aromatic diisocyanate mixture containing 4,4'-MDI as the predominant isomer alongside higher oligomeric/polymeric MDI species [1]. With a molecular weight of 250.25 g/mol, this compound serves as a foundational building block for polyurethane (PU) manufacturing across rigid foams, coatings, adhesives, sealants, and elastomers [1]. Its structural characteristics—two phenyl rings bridged by a methylene group, each bearing an isocyanate group in the para (4) position for the primary isomer—confer specific reactivity, thermal, and mechanical property profiles that differentiate it from other aromatic and aliphatic diisocyanates in industrial applications [1].

Why MDI (CAS 26447-40-5) Cannot Be Replaced by TDI, HDI, or IPDI Without Performance Compromise


Aromatic diisocyanates such as MDI and TDI, and aliphatic variants like HDI and IPDI, exhibit fundamentally divergent physicochemical properties, reactivity profiles, and material performance outcomes [1]. These differences manifest in vapor pressure (affecting occupational safety), reaction kinetics (affecting processing parameters), thermal degradation behavior (affecting long-term durability), and ultimate polymer mechanical properties (affecting end-use performance) [2]. Consequently, the selection of isocyanate is not a matter of generic interchangeability; it is a critical decision point that directly governs the feasibility of specific manufacturing processes, the compliance with health and safety regulations, and the attainment of target application performance metrics [2].

Quantitative Differentiation of 4,4'-MDI (CAS 26447-40-5) Against Key Comparators


Vapor Pressure and Volatility: MDI vs. TDI and HDI for Occupational Safety and Coating Applicability

The vapor pressure of 4,4'-MDI is significantly lower than that of TDI and HDI, a critical differentiator for occupational safety and industrial process selection. At 25°C, the vapor pressure of TDI is 3.066 Pa, while MDI exhibits a vapor pressure of 0.0133 Pa [1]. This represents a difference of over two orders of magnitude. Furthermore, monomeric HDI is reported to be approximately 100,000 times more volatile than MDI [2]. TDI is described as being 2,000 times more volatile than MDI [2]. The vapor pressure of MDI is reported to be as low as roughly 1.0 x 10⁻⁵ mmHg at room temperature [3].

Occupational hygiene Coatings formulation Industrial safety

Reaction Rate Order: Positioning MDI Relative to Aromatic and Aliphatic Diisocyanates

The reaction rate of MDI with hydroxyl groups is positioned between that of TDI and the aliphatic isocyanates HDI and IPDI. The overall reaction rate order for polyurethane formation is TDI > MDI > HDI > HMDI > IPDI [1]. This indicates that MDI is less reactive than TDI but significantly faster than aliphatic alternatives. In specific rigid foam systems, the pot life for MDI-50 is reported to be approximately 90-120 seconds at 25°C, while TDI-80 exhibits a pot life of only 30-60 seconds [2].

Reaction kinetics Process engineering Polyurethane synthesis

Mechanical Properties: Tensile Strength of MDI-Based Polyurethane vs. TDI and HMDI

MDI-based polyurethane (PU) exhibits superior tensile strength compared to formulations based on other common isocyanates. In a systematic study using polytetramethylene ether glycol (PTMG) and 1,4-butanediol (BDO), MDI-based PU achieved a tensile strength of 23.4 MPa, the highest among the tested aromatic and aliphatic isocyanates [1]. This was attributed to the highest hydrogen bonding index (HBI) of 4.10 and the most distinct phase separation [1].

Material science Elastomer performance Mechanical engineering

Thermal Decomposition Stability: MDI vs. TDI in Polyurethane Systems

Polyurethanes synthesized with MDI demonstrate superior thermal stability compared to those made with TDI. The decomposition temperature of MDI-based PU is reported to be 237°C, while TDI-based PU decomposes at a significantly lower 199°C [1]. In another study, the decomposition of polymers containing MDI occurred above 400°C as a multi-step process, whereas polymers containing TDI decomposed below 400°C [2].

Thermal analysis Polymer degradation High-temperature applications

Intra-MDI Isomer Reactivity: 4,4'-MDI vs. 2,4'-MDI

Within the MDI family, the 4,4'-isomer exhibits distinct reactivity compared to the 2,4'-isomer. In 2,4'-MDI, the isocyanate group at the 4-position is approximately four times more reactive than the group at the 2-position due to steric hindrance . This differential reactivity leads to notable performance differences in prepolymers. Prepolymers based solely on 4,4'-MDI cure at a faster rate and have higher viscosity than those containing 2,4'-MDI [1]. Prepolymers based on 2,4'-MDI are also less prone to crystallization at low temperatures, a logistical advantage [1].

Isomer differentiation Steric hindrance Prepolymer synthesis

Polymer Functionality and Viscosity: Monomeric 4,4'-MDI vs. Polymeric MDI

Monomeric 4,4'-MDI (functionality = 2.0) yields prepolymers with lower viscosity compared to those based on polymeric MDI (functionality ~2.3 to 3.0) when reacted to the same final isocyanate content [1]. Conversely, polymeric MDI-based prepolymers cure faster due to their higher functionality, which facilitates rapid network formation and gelation [1]. Polymeric MDI is typically a brown liquid with viscosity ranging from 200-800 cP, while monomeric MDI is a solid at room temperature with a melting point of 40°C [2].

Prepolymer rheology Crosslink density Processability

Validated Application Scenarios for 4,4'-MDI (CAS 26447-40-5) Based on Quantitative Differentiation


Field-Applied, Low-VOC Coatings and Self-Leveling Floors

The extremely low vapor pressure of MDI (0.0133 Pa at 25°C) compared to TDI (3.066 Pa) is the definitive factor that allows its use in two-component, field-applied coatings and self-leveling floor systems. This low volatility ensures compliance with occupational exposure limits and minimizes VOC emissions, a regulatory requirement that precludes the use of TDI in such open-air applications [5].

High-Performance Elastomers and Structural Adhesives

MDI-based polyurethane's superior tensile strength (23.4 MPa) and higher thermal decomposition temperature (237°C) [5] make it the preferred choice for demanding elastomeric applications. These include industrial rollers, wheels, high-strength adhesives, and structural components where mechanical integrity and thermal endurance are paramount.

Prepolymer Formulations Requiring Low-Temperature Stability

The inclusion of 2,4'-MDI isomer in monomeric MDI formulations, which is four times less reactive at the 2-position due to steric hindrance , significantly reduces the crystallization tendency of prepolymers at low temperatures. This is a critical logistical advantage for products shipped or stored in cold climates, ensuring they remain processable without heating [5].

Rigid Polyurethane Foam Insulation

Polymeric MDI (PMDI), a component of crude MDI (CAS 26447-40-5), is the industry standard for rigid polyurethane foam insulation in construction and appliances. Its higher average functionality (~2.3-3.0) and resulting crosslink density are essential for achieving the high compressive strength, dimensional stability, and superior thermal insulation properties required in these applications.

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